molecular formula C9H16ClNO B8732330 1-(4-Chlorobutyl)piperidin-2-one

1-(4-Chlorobutyl)piperidin-2-one

Cat. No. B8732330
M. Wt: 189.68 g/mol
InChI Key: QCNOBJGDYDNVRE-UHFFFAOYSA-N
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Patent
US04337250

Procedure details

Sodium hydride (3.87 g of 50% dispersion in oil, 0.0807 mole) was suspended and stirred in 80 ml of dry dimethylformamide. A solution of 1,4-dichlorobutane (44 ml, 0.404 mole) and 2-piperidone (8 g, 0.0807 mole) in 100 ml of dimethylformamide was added dropwise over 1 hour, maintaining the temperature at 25°-30° C. by use of a water bath. The reaction mixture was stirred for 16 hours at room temperature, then byproduct salt removed by filtration and the mother liquor evaporated in vacuo to one-tenth volume. The resulting concentrate was distributed between 100 ml of water and 100 ml of hexane. The lower, oily phase of three phases was separated, diluted with 50 ml of methylene chloride, dried over magnesium sulfate, filtered and evaporated to yield 1-(4-chloro-1-butyl)-2-piperidone as an oil [14.3 g; pnmr(CDCl3) delta 1.4-1.83 (4H, m), 3.03-3.72 (6H, m), 4.10-4.43 (2H, t, J=7)].
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][CH2:4][CH2:5][CH2:6][CH2:7]Cl.[NH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:15]>CN(C)C=O>[Cl:3][CH2:4][CH2:5][CH2:6][CH2:7][N:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
3.87 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
ClCCCCCl
Name
Quantity
8 g
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 25°-30° C. by use of a water bath
CUSTOM
Type
CUSTOM
Details
byproduct salt removed by filtration
CUSTOM
Type
CUSTOM
Details
the mother liquor evaporated in vacuo to one-tenth volume
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrate
CUSTOM
Type
CUSTOM
Details
The lower, oily phase of three phases was separated
ADDITION
Type
ADDITION
Details
diluted with 50 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCCCCN1C(CCCC1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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